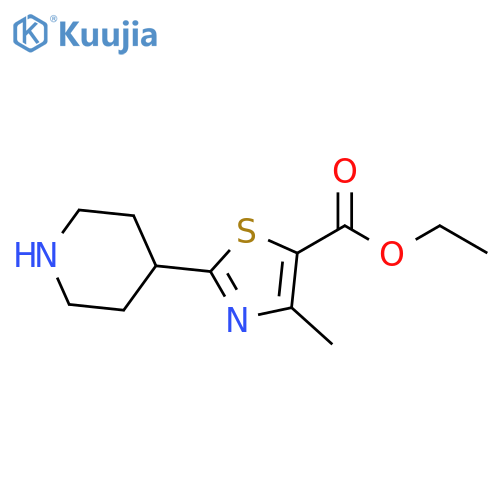Cas no 1211534-10-9 (ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate)

1211534-10-9 structure
商品名:ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate
CAS番号:1211534-10-9
MF:C12H18N2O2S
メガワット:254.348521709442
MDL:MFCD20922173
CID:4578010
PubChem ID:65720197
ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate
- ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
-
- MDL: MFCD20922173
- インチ: 1S/C12H18N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h9,13H,3-7H2,1-2H3
- InChIKey: IONSEBNIOUBPRV-UHFFFAOYSA-N
- ほほえんだ: S1C(C(OCC)=O)=C(C)N=C1C1CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 372.2±42.0 °C at 760 mmHg
- フラッシュポイント: 178.9±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264959-0.25g |
ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate |
1211534-10-9 | 95% | 0.25g |
$431.0 | 2023-09-14 | |
| Life Chemicals | F1907-0723-2.5g |
ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate |
1211534-10-9 | 95%+ | 2.5g |
$892.0 | 2023-09-07 | |
| Enamine | EN300-264959-5.0g |
ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate |
1211534-10-9 | 95% | 5g |
$2525.0 | 2023-04-24 | |
| Enamine | EN300-264959-10g |
ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate |
1211534-10-9 | 95% | 10g |
$3746.0 | 2023-09-14 | |
| TRC | B436670-25mg |
Ethyl 4-Methyl-2-(piperidin-4-yl)thiazole-5-carboxylate |
1211534-10-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B436670-250mg |
Ethyl 4-Methyl-2-(piperidin-4-yl)thiazole-5-carboxylate |
1211534-10-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Life Chemicals | F1907-0723-10g |
ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate |
1211534-10-9 | 95%+ | 10g |
$1873.0 | 2023-09-07 | |
| TRC | B436670-50mg |
Ethyl 4-Methyl-2-(piperidin-4-yl)thiazole-5-carboxylate |
1211534-10-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071925-5g |
Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate |
1211534-10-9 | 95% | 5g |
¥8925.0 | 2023-04-05 | |
| Enamine | EN300-264959-10.0g |
ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate |
1211534-10-9 | 95% | 10g |
$3746.0 | 2023-04-24 |
ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
1211534-10-9 (ethyl 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylate) 関連製品
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
